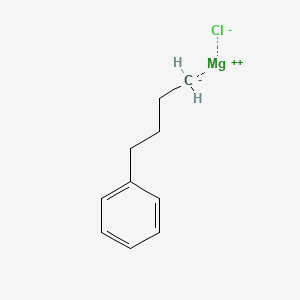
3-methoxycarbonyl-5-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxycarbonyl-5-methylhexanoic acid is an organic compound with the molecular formula C9H16O4. It is a derivative of succinic acid, where the hydrogen atoms are replaced by an isobutyl group and a methyl ester group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxycarbonyl-5-methylhexanoic acid typically involves the esterification of 2-isobutylsuccinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2-Isobutylsuccinic acid+MethanolAcid Catalyst2-Isobutylsuccinic acid 1-methyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-methoxycarbonyl-5-methylhexanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the corresponding acid and alcohol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 2-Isobutylsuccinic acid and methanol.
Reduction: 2-Isobutylsuccinic alcohol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
3-methoxycarbonyl-5-methylhexanoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: It is used in studies involving enzyme-substrate interactions and metabolic pathways.
Industrial Applications: It is used in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 3-methoxycarbonyl-5-methylhexanoic acid involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of the corresponding acid and alcohol. The ester group can also participate in nucleophilic acyl substitution reactions, forming different derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Isobutylsuccinic acid: The parent acid of the ester.
Succinic acid 1-methyl ester: A similar ester without the isobutyl group.
2-Isobutylglutaric acid 1-methyl ester: A similar compound with an additional methylene group.
Uniqueness
3-methoxycarbonyl-5-methylhexanoic acid is unique due to the presence of both the isobutyl group and the methyl ester group. This combination imparts specific chemical properties, making it useful in various synthetic and industrial applications.
Properties
Molecular Formula |
C9H16O4 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3-methoxycarbonyl-5-methylhexanoic acid |
InChI |
InChI=1S/C9H16O4/c1-6(2)4-7(5-8(10)11)9(12)13-3/h6-7H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
AJNNFMRCMKGYHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(=O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Fluorobenzo[d]isothiazol-4-ol](/img/structure/B8751919.png)




![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 3-(3-furanyl)-1-(phenylsulfonyl)-](/img/structure/B8751963.png)


![Thiazolo[4,5-c]pyridin-2-ylmethanol](/img/structure/B8751980.png)

